molecular formula C28H36O12 B8255402 Traxillaside

Traxillaside

Cat. No.: B8255402
M. Wt: 564.6 g/mol
InChI Key: IPSLAOALYPCJBD-UHFFFAOYSA-N
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Description

“Traxillaside” is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, and oxan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Traxillaside” typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the oxan-2-yl group: This can be achieved through the reaction of a suitable precursor with a diol under acidic or basic conditions.

    Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“Traxillaside” can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s hydroxy and methoxy groups may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties.

Industry

In industry, the compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “Traxillaside” would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Antioxidant activity: The hydroxy groups may scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Traxillaside
  • 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
  • [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSLAOALYPCJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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